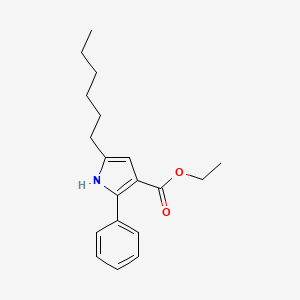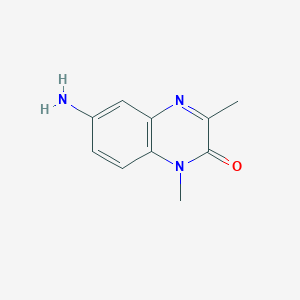![molecular formula C17H12BrNO2 B12595226 2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one CAS No. 887646-98-2](/img/structure/B12595226.png)
2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one is an organic compound with a unique structure that includes a benzopyran ring, a bromine atom, and an aminophenyl group. This compound is known for its deep red to purple solid appearance and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxyacetophenone and 4-aminostyrene.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzopyran derivatives.
Substitution: Formation of iodinated benzopyran derivatives.
Aplicaciones Científicas De Investigación
2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)ethylamine: A related compound with similar aminophenyl functionality.
Propanedinitrile, 2-[2-[2-(4-aminophenyl)ethenyl]-4H-1-benzopyran-4-ylidene]: Another compound with a benzopyran ring and aminophenyl group.
Uniqueness
This detailed article provides a comprehensive overview of 2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
887646-98-2 |
|---|---|
Fórmula molecular |
C17H12BrNO2 |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
2-[2-(4-aminophenyl)ethenyl]-6-bromochromen-4-one |
InChI |
InChI=1S/C17H12BrNO2/c18-12-4-8-17-15(9-12)16(20)10-14(21-17)7-3-11-1-5-13(19)6-2-11/h1-10H,19H2 |
Clave InChI |
ZQEZQEJBKAUHKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=O)C3=C(O2)C=CC(=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)

![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)
![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)

![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)
